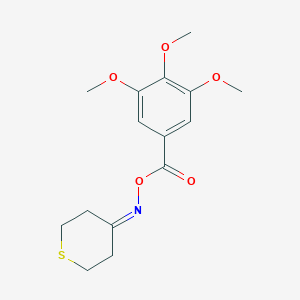![molecular formula C15H13NO5S B5659767 methyl 2-[(benzoylamino)sulfonyl]benzoate](/img/structure/B5659767.png)
methyl 2-[(benzoylamino)sulfonyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(benzoylamino)sulfonyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBSB and has the chemical formula C16H13NO5S.
Mécanisme D'action
The mechanism of action of MBSB is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) that are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
MBSB has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been found to inhibit the growth of tumor cells and induce apoptosis (programmed cell death) in cancer cells. MBSB has been shown to have a low toxicity profile and does not cause any significant adverse effects in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
MBSB has several advantages for use in lab experiments. It is easy to synthesize and purify, has a low toxicity profile, and is stable under a wide range of conditions. However, MBSB has some limitations as well. It is relatively insoluble in water, which limits its use in aqueous systems. It also has a low yield of around 50%, which can be a limitation for large-scale synthesis.
Orientations Futures
There are several future directions for the study of MBSB. One potential direction is the development of new derivatives of MBSB with improved properties such as solubility and bioavailability. Another direction is the study of the mechanism of action of MBSB in more detail to understand its interactions with enzymes and other biomolecules. Finally, MBSB can be studied for its potential use in drug delivery systems and as a building block for the synthesis of new materials.
Méthodes De Synthèse
The synthesis of MBSB involves the reaction of 2-aminobenzenesulfonamide with methyl 2-bromo-3-oxobenzoate in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is followed by purification using column chromatography. The yield of MBSB obtained from this method is around 50%.
Applications De Recherche Scientifique
MBSB has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MBSB has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a drug delivery agent.
In biochemistry, MBSB has been used as a probe to study the binding of proteins to DNA. It has also been studied for its potential use as a fluorescent probe for detecting metal ions. In materials science, MBSB has been studied for its potential use as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
methyl 2-(benzoylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-21-15(18)12-9-5-6-10-13(12)22(19,20)16-14(17)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMUUIUQRRIODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(3-hydroxybenzyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5659687.png)
![N-{1-methyl-2-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5659691.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5659704.png)
![N-[rel-(3R,4S)-1-(3-fluoro-4-methoxybenzyl)-4-isopropyl-3-pyrrolidinyl]-2-methoxyacetamide hydrochloride](/img/structure/B5659714.png)
![2-{[(2,3-dihydro-1-benzothien-2-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5659716.png)

![2-(1H-pyrazol-1-yl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}butanamide](/img/structure/B5659724.png)
![4-[(4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5659739.png)
![[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5659743.png)

![N-({1-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]piperidin-3-yl}methyl)-4-fluorobenzamide](/img/structure/B5659764.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5659779.png)